molecular formula C25H34 B1587949 9,9-Dihexylfluorene CAS No. 123863-97-8

9,9-Dihexylfluorene

Cat. No. B1587949
M. Wt: 334.5 g/mol
InChI Key: LQQKFGSPUYTIRB-UHFFFAOYSA-N
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Description

“9,9-Dihexylfluorene” is a chemical compound with the molecular formula C25H34 . It is used as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .


Synthesis Analysis

A series of poly (9,9-dihexylfluorene)s (PDHFs) have been synthesized via microwave-assisted Suzuki and Yamamoto coupling reactions . Compared with the conventional oil-bath heating, microwave-assisted polymerization can yield PDHFs with higher molecular weights in a shorter time .


Molecular Structure Analysis

The molecular structure of “9,9-Dihexylfluorene” is characterized by a fluorene core with hexyl groups attached at the 9,9-positions . The presence of these hexyl groups enhances the solubility of the compound, making it suitable for use in various applications .


Chemical Reactions Analysis

In the synthesis of PDHFs, sometimes the formation of insoluble gels was observed together with PDHF in Suzuki coupling reaction . Experimental results demonstrated that H2O might take part in the Suzuki coupling reaction under microwave condition, which could make the cross-linking reaction occur and form gels .


Physical And Chemical Properties Analysis

“9,9-Dihexylfluorene” is a solid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 447.1±15.0 °C at 760 mmHg, and a flash point of 251.9±11.1 °C .

Scientific Research Applications

1. Microwave-Assisted Suzuki Coupling for Poly (9,9-dihexylfluorene)s

  • Application Summary: A series of poly (9,9-dihexylfluorene)s (PDHFs) have been synthesized via microwave-assisted Suzuki and Yamamoto coupling reactions .
  • Methods of Application: The polymerization process was carried out using microwave-assisted Suzuki and Yamamoto coupling reactions . This method resulted in PDHFs with higher molecular weights in a shorter time compared to conventional oil-bath heating .
  • Results: The microwave-assisted polymerization yielded PDHFs with higher molecular weights (Mw 37200 g/mol by Suzuki reaction and Mw 43400 g/mol by Yamamoto reaction) in shorter time (14 and 60 min) .

2. Stretchable Light-Emitting Device Applications

  • Application Summary: Conjugated rod-coil block copolymers consisting of poly [2,7- (9,9-dihexylfluorene)] (PF) conjugated rods and soft poly (n-butyl acrylate) (PBA) coils were synthesized for stretchable light-emitting device applications .
  • Methods of Application: The PF-b-PBA thin films were formed by solvent annealing treatment . The deformability and optical properties of block copolymers were controllable by varying the PF/PBA ratio .
  • Results: The annealed PF4k-b-PBA7k thin film exhibited pure blue emission with a high photoluminescence quantum yield of over 22.5% under 100% strain .

3. Sensing and Storing of Benzene

  • Application Summary: 9,9-Dihexylfluorene-2,7-diboronic acid is used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results: The specific results or outcomes are not provided in the source .

4. Bioimaging Probe

  • Application Summary: A novel bioimaging probe based on a conjugated polymer, poly (9,9-dihexylfluorene-alt-2,1,3-benzoxadiazole) (PFBD), was demonstrated .
  • Methods of Application: The hydrophobic polymer was transferred into water using a short chain poly (ethylene glycol) (PEG), resulting in conjugated polymer nanoparticles (PEG–PFBD) .
  • Results: The PEG–PFBD exhibited a fluorescence quantum yield of 46% .

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin or eye contact, wash off with soap and plenty of water or flush eyes with water as a precaution . It is also advised to avoid dust formation and breathing vapors or mists .

Future Directions

The use of “9,9-Dihexylfluorene” in the synthesis of PDHFs opens up new possibilities for the development of high-performance OLEDs . The ability to control the molecular weight of the PDHFs through microwave-assisted polymerization could lead to the development of devices with improved performance .

properties

IUPAC Name

9,9-dihexylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34/c1-3-5-7-13-19-25(20-14-8-6-4-2)23-17-11-9-15-21(23)22-16-10-12-18-24(22)25/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQKFGSPUYTIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123863-98-9
Record name 9H-Fluorene, 9,9-dihexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123863-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50408592
Record name 9,9-dihexylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dihexylfluorene

CAS RN

123863-97-8
Record name 9,9-dihexylfluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the stream of dry nitrogen, 5.0 g (30 mmol) of fluorene was dissolved in dry tetrahydrofuran. To this solution, 22 ml (35 mmol) of a 1.6 M hexane solution of n-butylithium was added dropwise at −78° C., and the mixture was stirred at the temperature for 1 hour. To this was then added dropwise 4.9 ml (35 mmol) of n-hexyl bromide, and the mixture was stirred at −78° C. for 1 hour, and then at room temperature for 1 hour. To the resultant, 22 ml (35 mmol) of a 1.6 M hexane solution of n-butylithium was further added dropwise at −78° C., and the mixture was stirred at the temperature for 1 hour. To this was then added dropwise 4.9 ml (35 mmol) of n-hexyl bromide, and the mixture was stirred at −78° C. for 1 hour, and then at room temperature for 1 hour. Water was added dropwise to this mixture with ice-cooling, and the resultant was then subjected to extraction with ethyl acetate. The extract was dehydrated and dried over magnesium sulfate, and the solvent was then distilled off. The residue was subjected to recrystallization from hexane to obtain 9.5 g (95%) of 9,9-dihexylfluorene.
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5 g
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4.9 mL
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Synthesis routes and methods II

Procedure details

A 250 ml flask was equipped with an electric stirrer, thermowell, and nitrogen pad. It was loaded at room temperature with 24.9 g (0.15 moles) fluorene, 39.5 g (0.327 moles) chlorohexane, 2.9 g of tricaprylylmethylammonium chloride (0.007 moles), and 180 g (2.25 moles) 50% NaOH. No exotherm is observed. It was then heated at 50° C. until reaching 99+% conversion. The reaction took approximately 12 hours. While maintaining at 50° C., the liquid phases were separated (the solid NaCl remained suspended in the top organic phase). The organic phase was extracted with 1×50 ml water followed by 1×25 ml 3.5% HCl (acid wash caused color change from dark to orange). The resulting organic phase weighed 55.8 g and had an area percentage GC analysis for dialkylated product in the 90's. The crude product was forwarded directly to the bromination reaction step. Based on the accountability in the bromination, the yield of the PTC alkylation was 92+%.
Quantity
24.9 g
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39.5 g
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tricaprylylmethylammonium chloride
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2.9 g
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180 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,440
Citations
N Fomina, SE Bradforth, TE Hogen-Esch - Macromolecules, 2009 - ACS Publications
A series of poly(9,9-dihexylfluorene-2,7-diyl-co-9,9-dihexylfluorene-3,6-diyl) copolymers of varying composition were synthesized by Suzuki polymerization. Their composition and …
Number of citations: 25 pubs.acs.org
YC Tung, WC Wu, WC Chen - Macromolecular rapid …, 2006 - Wiley Online Library
The synthesis, morphology, and photophysical properties of PF‐b‐PAA with different coil lengths in dilute solutions of dichloromethane/methanol are reported. A tape‐like lamellar …
Number of citations: 93 onlinelibrary.wiley.com
SB Jhaveri, JJ Peterson, KR Carter - Langmuir, 2009 - ACS Publications
Poly(9,9-dihexyl fluorene) (PF) layers have been grown from modified silicon and quartz surfaces using Ni(0)-mediated coupling polymerization reactions. The surfaces were …
Number of citations: 23 pubs.acs.org
J Gao, F Bao, Q Zhu, Z Tan, T Chen, H Cai, C Zhao… - Polymer …, 2013 - pubs.rsc.org
Halogenated organic compounds can represent a useful class of intermediates as they could act as precursors to a number of organometallic species and suitable substrates for metal-…
Number of citations: 23 pubs.rsc.org
CH Lin, YC Tung, J Ruokolainen, R Mezzenga… - …, 2008 - ACS Publications
New rod−coil diblock and coil−rod−coil triblock copolymers containing conjugated poly[2,7-(9,9-dihexylfluorene)] (PF) and coil-like poly(2-vinylpyridine) (P2VP) were synthesized by …
Number of citations: 74 pubs.acs.org
WY Wong, L Liu, D Cui, LM Leung, CF Kwong… - …, 2005 - ACS Publications
Several soluble and well-defined copolymers of 9,9-dihexyl-2,7-fluorene and 9-aryl-3,6-carbazole (aryl = phenyl, p-methylphenyl, p-methoxyphenyl) were prepared in good yields by …
Number of citations: 102 pubs.acs.org
CY Huang, SJ Huang, MHM Liu - Organic Electronics, 2017 - Elsevier
Quaternary lead halide CsPbBr 1.5 I 1.5 perovskite quantum dots (PQDs) with cubic shapes and emission wavelength at 566 nm were synthesized by hot injection and carefully …
Number of citations: 31 www.sciencedirect.com
ST Lin, YC Tung, WC Chen - Journal of Materials Chemistry, 2008 - pubs.rsc.org
The synthesis, structures and multifunctional sensory properties of amphiphilic poly[2,7-(9,9-dihexylfluorene)]-block-poly[2-(dimethylamino)ethyl methacrylate] (PF-b-PDMAEMA) rod-…
Number of citations: 69 pubs.rsc.org
HG Li, G Wu, MM Shi, LG Yang, HZ Chen… - Applied Physics …, 2008 - pubs.aip.org
Solution processed inorganic/organic hybrid films of ZnO nanoparticles and poly (9, 9-dihexylfluorene)(PFH) are sandwiched between two electrodes to form bulk heterojunction in this …
Number of citations: 62 pubs.aip.org
XM Liu, C He, XT Hao, LW Tan, Y Li, KS Ong - Macromolecules, 2004 - ACS Publications
The first soluble hyperbranched tetrahedral polymers were prepared by Suzuki coupling polycondensation reaction between tetrabromoarylmethane/silane and 9,9-dihexylfluorene-2,7-…
Number of citations: 95 pubs.acs.org

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